

4-Fluoro-1-indanone: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **4-Fluoro-1-indanone**

Cat. No.: **B1314931**

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CAS Number: 699-99-0

This technical guide provides an in-depth overview of **4-Fluoro-1-indanone**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Aimed at researchers, scientists, and drug development professionals, this document details its chemical and physical properties, experimental protocols for its synthesis, and its role in medicinal chemistry, including its relevance to known biological signaling pathways.

Core Properties of 4-Fluoro-1-indanone

4-Fluoro-1-indanone is a solid, halogenated heterocyclic organic compound.^{[2][3]} Its structure, featuring a fluorine atom on the indanone framework, imparts unique electronic properties that make it a valuable building block in organic synthesis.^[4]

Physicochemical and Spectroscopic Data

The key quantitative data for **4-Fluoro-1-indanone** are summarized in the tables below for easy reference and comparison.

Identifier	Value
CAS Number	699-99-0 [2] [3] [5] [6]
Molecular Formula	C ₉ H ₇ FO [2] [6]
Molecular Weight	150.15 g/mol [2] [6]
IUPAC Name	4-fluoro-2,3-dihydro-1H-inden-1-one [7]
Synonyms	4-Fluoro-2,3-dihydro-1-indenone [3]
InChI Key	HOMSJDBZHCPYHY-UHFFFAOYSA-N [3]
SMILES	C1CC(=O)C2=C1C(=CC=C2)F
Physical Property	Value
Appearance	White to tan solid
Melting Point	72-76 °C [3]
Boiling Point	247 °C at 760 mmHg
Density	1.259 g/cm ³
Solubility	Soluble in alcohol and chloroform. [8]
Storage Temperature	Room Temperature [5]

Spectroscopic Data	Interpretation
^1H NMR	Signals corresponding to the aromatic and aliphatic protons. The fluorine atom will cause splitting of adjacent proton signals.[9][10]
^{13}C NMR	Resonances for nine carbon atoms, including a downfield signal for the carbonyl carbon and a characteristic large coupling constant for the carbon bonded to fluorine.[9][10]
Infrared (IR) Spectroscopy	A strong absorption band around $1710\text{-}1730\text{ cm}^{-1}$ (C=O stretch), along with bands for aromatic C-H ($3050\text{-}3100\text{ cm}^{-1}$), aliphatic C-H ($2850\text{-}2950\text{ cm}^{-1}$), and C-F ($\sim 1250\text{ cm}^{-1}$) stretches.[9][10]
Mass Spectrometry (MS)	Molecular ion peak (M^+) at m/z 150. A significant fragment at m/z 122 is expected, corresponding to the loss of a neutral carbon monoxide (CO) molecule.[9][11]

Synthesis of 4-Fluoro-1-indanone: Experimental Protocol

The synthesis of **4-Fluoro-1-indanone** is commonly achieved through an intramolecular Friedel-Crafts acylation of 3-(2-fluorophenyl)propanoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile to attack the acylium ion generated from the carboxylic acid, leading to cyclization.[8][12][13][14][15]

Detailed Methodology

The following protocol is adapted from established procedures for the synthesis of related fluoro-indanone derivatives.[16]

Step 1: Preparation of 3-(2-fluorophenyl)propanoic acid

This precursor can be synthesized from 2-fluorocinnamic acid via catalytic hydrogenation.

- Reaction Setup: In a suitable hydrogenation vessel, suspend 2-fluorocinnamic acid (1 equivalent) and a catalytic amount of Platinum(IV) oxide (PtO_2 , approx. 2 mol%) in ethanol.
- Hydrogenation: Vigorously stir the suspension under a hydrogen atmosphere (1 bar) until hydrogen uptake ceases.
- Workup: Filter the reaction mixture to remove the catalyst, washing the residue with ethanol. Remove the solvent from the filtrate under reduced pressure. The resulting crude product is a mixture of the propanoic acid and its ethyl ester.
- Hydrolysis: Dissolve the crude mixture in ethanol and add an aqueous solution of sodium hydroxide (2.5 equivalents). Stir the solution for 16 hours at room temperature.
- Isolation: Reduce the volume of the mixture under vacuum. Dilute the resulting solution with water and acidify with 2N hydrochloric acid. Collect the resulting precipitate by filtration and wash with water to obtain 3-(2-fluorophenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

- Reaction Setup: In a round-bottom flask, dissolve 3-(2-fluorophenyl)propanoic acid (1 equivalent) in dichloromethane. Add a catalytic amount of dimethylformamide (DMF).
- Acyl Chloride Formation: Carefully add oxalyl chloride or thionyl chloride (approximately 3.4 equivalents) to the solution. Stir the resulting solution for 6 hours at room temperature. Remove the volatile components under vacuum.
- Cyclization: At 0 °C, add the solution of the crude acyl chloride in dichloromethane dropwise to a suspension of aluminum chloride (AlCl_3 , 1.3 equivalents) in dichloromethane.
- Reaction Completion: After the addition is complete, remove the ice bath and reflux the mixture for 3 hours.
- Workup: Pour the reaction mixture into ice water and extract the aqueous phase with dichloromethane.
- Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under vacuum. The crude product can be purified by column

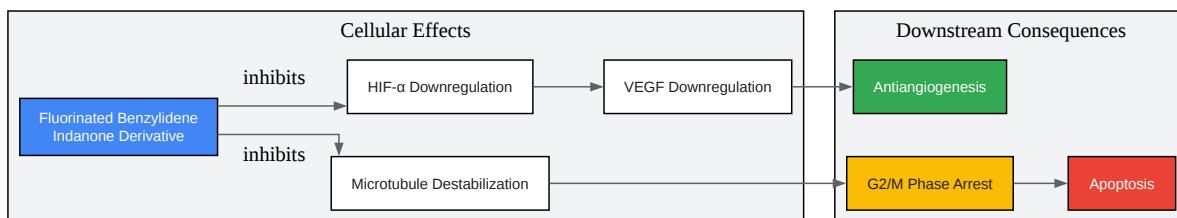
chromatography on silica gel to yield **4-Fluoro-1-indanone**.

Biological Significance and Signaling Pathways

While **4-Fluoro-1-indanone** is primarily a synthetic intermediate, its derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[12][17] The indanone scaffold is a key structural motif in several therapeutic agents.[10]

Anticancer Activity of Fluorinated Indanone Derivatives

Fluorinated benzylidene indanone derivatives have demonstrated notable anticancer properties.[3] Their mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Furthermore, these compounds have been shown to downregulate key proteins involved in angiogenesis, such as Hypoxia-Inducible Factor-1 α (HIF-1 α) and Vascular Endothelial Growth Factor (VEGF).[3]



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Anticancer mechanism of a fluorinated indanone derivative.

Role in Neurodegenerative Disease Research

Indanone derivatives are also prominent in the development of treatments for neurodegenerative conditions like Alzheimer's disease.[2][4][7][17][18][19] Many of these compounds function as acetylcholinesterase (AChE) inhibitors, which helps to increase the levels of the neurotransmitter acetylcholine in the brain.[2][7][19] Additionally, some derivatives

have been shown to inhibit the aggregation of amyloid-beta (A β) plaques, a hallmark of Alzheimer's pathology, and exhibit antioxidant properties.[2][19]

Safety and Handling

4-Fluoro-1-indanone is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).[3][6] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent).[3][6] Store in a dry, cool place away from oxidizing agents.

This technical guide provides a foundational understanding of **4-Fluoro-1-indanone** for its application in research and development. Its versatile chemical nature and the significant biological activities of its derivatives underscore its importance as a building block in modern medicinal chemistry.

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